molecular formula C10H8ClN3O2 B1353907 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 57715-76-1

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B1353907
CAS RN: 57715-76-1
M. Wt: 237.64 g/mol
InChI Key: WFSCGRSYVANZRL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as CMTD, is a heterocyclic compound that is widely used in the synthesis of various organic molecules. It is a versatile compound that can be used in a variety of applications, including drug synthesis, chemical synthesis, and industrial applications. CMTD is a valuable compound due to its ability to form stable and reactive intermediates, its low toxicity, and its relatively low cost.

Scientific Research Applications

Antibacterial Evaluation

A study explored the antibacterial properties of 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones, which are structurally related to the compound . These compounds were tested for their activity against Gram-positive and Gram-negative microorganisms, revealing potential antibacterial applications (Huang & Lee, 2011).

Metabolic Studies

Research has been conducted on the metabolism of triazine dione derivatives in chickens. This study is particularly relevant for understanding the metabolic pathways and residues of these compounds in biological systems (Rash & Lynch, 1976).

Oxidation Properties

The oxidation products of dihydro-1,2,4-triazin-6(1H)-ones have been studied, providing insights into the chemical behavior of triazine diones under oxidative conditions (Collins, Hughes, & Johnson, 1999).

Synthesis and Characterization

Studies have been focused on the synthesis and molecular structure of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. These research efforts contribute to the broader understanding of synthesizing and characterizing triazine derivatives (Hwang et al., 2017).

Synthetic Approaches

There is ongoing research into developing synthetic approaches to various triazine diones and their derivatives. These studies are crucial for understanding the synthetic pathways and potential modifications of such compounds (Massry, 2003).

Visible-Light-Induced Reactions

A novel method has been developed for synthesizing oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones using visible-light-induced cross-dehydrogenative coupling reactions. This highlights a modern approach to chemical synthesis using light as a catalyst (Tan et al., 2022).

Oxidation Agent

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for certain chemical reactions. This points to the potential utility of triazine diones as components in oxidation processes (Zolfigol et al., 2006).

Structural Reassignments

There have been studies that led to the structural reassignment of certain triazine dione derivatives, providing important corrections and clarifications in chemical nomenclature and structural understanding (Schuan et al., 1979).

Polymer Chemistry

Research has also been conducted on the incorporation of triazine dione moieties into polymers, leading to novel materials with specific properties, such as biocidal functions (Sun, Chen, & Worley, 1996).

properties

IUPAC Name

2-(4-chloro-3-methylphenyl)-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-4-7(2-3-8(6)11)14-10(16)13-9(15)5-12-14/h2-5H,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSCGRSYVANZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502887
Record name 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

CAS RN

57715-76-1
Record name 2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
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2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
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2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 6
2-(4-Chloro-3-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Citations

For This Compound
1
Citations
C Feng, FQ Xue, LF Zhang, HY Sun - CHINESE JOURNAL OF PHARMACEUTICALS, 2007
Number of citations: 0

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